
3-クロロベンジルアミン
概要
説明
3-Chlorobenzylamine is an organic compound with the molecular formula C7H8ClN. It is a clear, colorless to faint yellow liquid that is sensitive to air. This compound is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes .
科学的研究の応用
3-Chlorobenzylamine has several applications in scientific research:
作用機序
Mode of Action
3-Chlorobenzylamine undergoes reductive amination during dihydroquinolone synthesis This process involves the conversion of a carbonyl group to an amine via an intermediate imine
Biochemical Pathways
It is known to be used in the synthesis of 3-Chlorobenzamide and N-(3-Chlorobenzyl)-4-(2-indolyl)-2-pyrimidinamine , suggesting it may play a role in these biochemical pathways.
生化学分析
Biochemical Properties
3-Chlorobenzylamine is involved in biochemical reactions, particularly in the process of reductive amination during dihydroquinolone synthesis
Cellular Effects
It is known that the compound can influence cell function through its role in the synthesis of other compounds
Molecular Mechanism
The molecular mechanism of 3-Chlorobenzylamine primarily involves its role in reductive amination during dihydroquinolone synthesis It may interact with biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
準備方法
Synthetic Routes and Reaction Conditions: 3-Chlorobenzylamine can be synthesized through several methods. One common method involves the reduction of 3-chlorobenzonitrile using lithium aluminum hydride in an inert atmosphere . Another method includes the reductive amination of 3-chlorobenzaldehyde with ammonium formate in the presence of a catalyst .
Industrial Production Methods: In industrial settings, 3-chlorobenzylamine is often produced by the catalytic hydrogenation of 3-chlorobenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .
化学反応の分析
Types of Reactions: 3-Chlorobenzylamine undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the conversion of 3-chlorobenzaldehyde to 3-chlorobenzylamine using a reducing agent like sodium triacetoxyborohydride.
Substitution Reactions: 3-Chlorobenzylamine can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Reductive Amination: Sodium triacetoxyborohydride, ammonium formate, and a suitable solvent like methanol.
Substitution Reactions: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Reductive Amination: 3-Chlorobenzylamine.
Substitution Reactions: Products depend on the nucleophile used, such as 3-aminobenzylamine or 3-hydroxybenzylamine.
類似化合物との比較
4-Chlorobenzylamine: Similar structure but with the chlorine atom at the para position.
2-Chlorobenzylamine: Chlorine atom at the ortho position.
3-Methoxybenzylamine: Methoxy group instead of chlorine at the meta position.
Uniqueness: 3-Chlorobenzylamine is unique due to its specific substitution pattern, which influences its reactivity and applications. The meta position of the chlorine atom provides distinct electronic and steric effects compared to its ortho and para counterparts .
特性
IUPAC Name |
(3-chlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFPYGGTDAYECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063323 | |
| Record name | Benzenemethanamine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4152-90-3 | |
| Record name | 3-Chlorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4152-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimycobacterial properties of 3-chlorobenzylamine and its derivatives?
A1: Research has shown that 3-chlorobenzylamine derivatives exhibit antimycobacterial activity. Specifically, N-methyl-3-chlorobenzylamine demonstrated a minimum inhibitory concentration (MIC) of 10.2 micrograms/mL against Mycobacterium tuberculosis H37Ra. Furthermore, combining N-methyl-3,5-dichlorobenzylamine (a related derivative) with existing antituberculosis drugs like aminosalicylic acid, streptomycin, or dapsone resulted in synergistic inhibitory effects against M. tuberculosis H37Ra. []
Q2: How does 3-chlorobenzylamine improve the performance of perovskite solar cells?
A2: While the provided abstract doesn't elaborate on the specific mechanism, it highlights that 3-chlorobenzylamine can be used to construct a 2D passivation layer on perovskite materials. This passivation layer likely reduces defects and improves charge transport, leading to enhanced efficiency and stability of perovskite solar cells. Further investigation into the exact interaction mechanism is needed. []
Q3: Can 3-chlorobenzylamine enhance the performance of perovskite LEDs?
A3: Yes, research indicates that 3-chlorobenzylamine can significantly improve the efficiency and stability of perovskite LEDs. When added to the perovskite precursor solution, it facilitates the growth of high-quality crystals and passivates defects within the perovskite structure. [] This leads to reduced efficiency roll-off and improved device lifespan. For example, incorporating 3-chlorobenzylamine in FAPbI3-based LEDs resulted in a device with a high external quantum efficiency of 16.6% and an extended half-lifetime of 49 hours at a constant current density of 100 mA cm-2. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
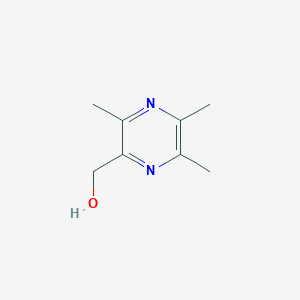
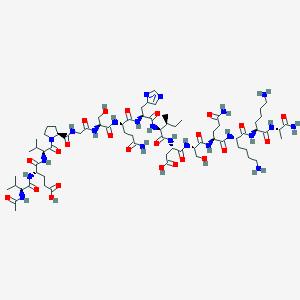


![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)

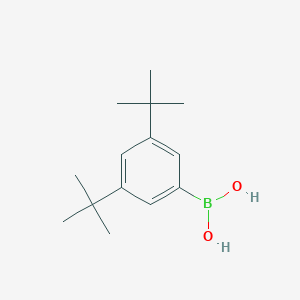

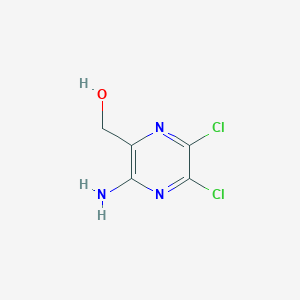
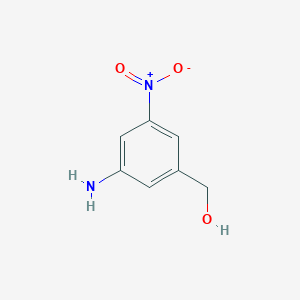
![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)
![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)
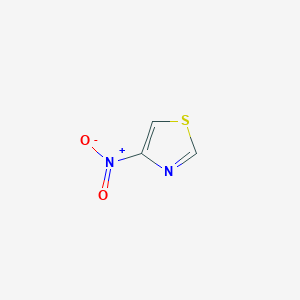
![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)
